molecular formula C12H12N2O B6364122 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine CAS No. 1111114-13-6

5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine

Cat. No.: B6364122
CAS No.: 1111114-13-6
M. Wt: 200.24 g/mol
InChI Key: AZDJTZLPGITLSS-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine (CAS 1111108-38-3) is a pyrimidine derivative of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol, this compound serves as a valuable chemical scaffold for the development of novel therapeutic agents . The compound's structure, featuring a hydroxypyrimidine ring linked to a 2,5-dimethylphenyl group, is associated with bioactive potential. Research indicates that the 2,5-dimethylphenyl scaffold is a common structural feature in compounds developed to target multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . This makes this compound a promising candidate for synthesizing new derivatives and evaluating their efficacy against resistant bacterial strains . Its mechanism of action is hypothesized to involve interference with key bacterial pathways, though specific target elucidation remains an active area of investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDJTZLPGITLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680833
Record name 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-13-6
Record name 5-(2,5-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scale Up Considerations and Process Chemistry for 5 2,5 Dimethylphenyl 2 Hydroxypyrimidine

Process Optimization of the Suzuki-Miyaura Coupling

Optimizing the Suzuki-Miyaura coupling reaction is paramount for a successful scale-up. Key areas of focus include:

Catalyst and Ligand Selection: While numerous palladium catalysts are effective on a small scale, for industrial applications, catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) are preferred to minimize catalyst loading and cost. The choice of ligand is also critical and can significantly impact reaction kinetics and selectivity. rsc.org

Solvent Selection and Concentration: The choice of solvent affects reaction rate, product purity, and ease of work-up. On a large scale, factors such as solvent toxicity, environmental impact, and ease of recovery and recycling are important considerations. numberanalytics.com The reaction concentration is also optimized to maximize throughput without compromising reaction performance or safety.

Base Selection: The choice of base can influence the reaction rate and the formation of byproducts. Inorganic bases like potassium carbonate are often used due to their low cost and effectiveness. researchgate.net The amount of base used also needs to be carefully controlled.

Temperature and Reaction Time: Reaction temperature is a critical parameter that affects the reaction rate. Optimizing the temperature profile can help to minimize reaction time and energy consumption while avoiding decomposition of reactants or products. numberanalytics.com

Work-up and Purification

The purification of the final product on a large scale presents its own set of challenges.

Palladium Removal: A significant challenge in large-scale Suzuki-Miyaura couplings is the removal of residual palladium from the final product, which is often a stringent requirement for pharmaceutical compounds. Various techniques can be employed, including treatment with scavenging agents, such as thiol-functionalized resins or aqueous solutions of sodium bisulfite, followed by filtration. acs.orgresearchgate.net

Crystallization and Isolation: The final product is typically isolated and purified by crystallization. The choice of crystallization solvent is critical to ensure high yield and purity. Process parameters such as cooling rate, agitation, and seeding strategy are optimized to control crystal size and morphology, which can impact filtration and drying characteristics.

Chromatographic Purification: In cases where crystallization does not provide the required purity, chromatographic methods such as column chromatography may be necessary. However, this is generally less desirable for large-scale production due to high solvent consumption and cost. chemicalindustryjournal.co.ukpharmacompass.com Continuous chromatography techniques are emerging as a more efficient alternative for large-scale purification. chemicalindustryjournal.co.uk

Process Safety and Environmental Considerations

On a large scale, process safety is of utmost importance. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks. Environmental considerations, such as minimizing waste generation and selecting greener solvents, are also crucial aspects of modern process chemistry. chemicalindustryjournal.co.uk

Computational and Theoretical Investigations of 5 2,5 Dimethylphenyl 2 Hydroxypyrimidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and behavior of a molecule. nih.gov These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electron distribution, molecular orbitals, and energetic landscapes. nih.gov For 5-(2,5-dimethylphenyl)-2-hydroxypyrimidine, these calculations can elucidate the influence of the bulky, electron-donating 2,5-dimethylphenyl group on the electronic character of the pyrimidine (B1678525) ring.

Density Functional Theory (DFT) has become a principal tool in computational quantum chemistry for studying the electronic structure of molecules. nih.govnih.gov DFT calculations, often using functionals like B3LYP, are employed to determine the geometries and vibrational frequencies of molecules in their ground state. researchgate.netresearchgate.net For this compound, DFT studies would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. nih.gov

The introduction of the 2,5-dimethylphenyl substituent at the 5-position of the 2-hydroxypyrimidine (B189755) ring is expected to influence the HOMO-LUMO gap. The electron-donating nature of the dimethylphenyl group would likely raise the energy of the HOMO, while the effect on the LUMO may be less pronounced. This would lead to a reduced HOMO-LUMO energy gap compared to the unsubstituted 2-hydroxypyrimidine, suggesting increased reactivity. The distribution of these frontier orbitals is also of interest; the HOMO is likely to be distributed across the π-system of both the pyrimidine and the phenyl rings, while the LUMO would primarily reside on the electron-deficient pyrimidine ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.60Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.65LUMO-HOMO Energy Difference

Note: The values in this table are illustrative and based on typical results for similar aromatic heterocyclic compounds from DFT calculations. They serve to represent the type of data generated in such a study.

The 2-hydroxypyrimidine system is a classic example of prototropic tautomerism, existing in equilibrium between the hydroxy (enol) form and the pyrimidone (keto) form. chemtube3d.com This equilibrium is a delicate balance of aromaticity, steric effects, and intermolecular interactions, which can be significantly influenced by substituents and the surrounding environment. nih.govacs.org

The hydroxy form benefits from the aromatic stabilization of the pyrimidine ring. Conversely, the pyrimidone form contains a highly polar amide group, which is favored by polar solvents and can form strong intermolecular hydrogen-bonded dimers, particularly in the solid state. chemtube3d.comnih.gov The introduction of the 5-(2,5-dimethylphenyl) group adds steric hindrance and electronic effects that can shift this equilibrium.

The preference for a particular tautomer can be dramatically altered by the solvent environment. wuxibiology.comacs.org For the 2-hydroxypyridine/2-pyridone equilibrium, the more polar pyridone form is strongly favored in polar solvents like water, while in nonpolar solvents like cyclohexane, both tautomers can coexist in significant amounts. nih.govwuxibiology.com This is due to the greater dipole moment of the keto form, which is better stabilized by polar solvent molecules. Furthermore, the ability of the keto form to participate in hydrogen bonding with protic solvents further enhances its stability. wuxibiology.com

Table 2: Predicted Tautomeric Equilibrium Constants (KT = [keto]/[enol]) in Different Environments (Illustrative)

EnvironmentPredicted KTFavored Tautomer
Gas Phase<1Hydroxy (enol)
Cyclohexane (nonpolar)~1.5Slight preference for Pyrimidone (keto)
Water (polar, protic)>100Strong preference for Pyrimidone (keto)

Note: The values are illustrative, based on known solvent effects on the 2-hydroxypyridine/2-pyridone equilibrium. nih.govwuxibiology.com

Tautomerism and Aromaticity Analysis of the 2-Hydroxypyrimidine System

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyrimidine and phenyl rings. A potential energy surface (PES) maps the energy of the molecule as a function of this dihedral angle. libretexts.orgyoutube.com The PES reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation (transition states). youtube.com

For this molecule, the key variable is the torsion angle between the planes of the two rings. Steric hindrance between the ortho-methyl group on the phenyl ring and the hydrogen atom at the 4-position of the pyrimidine ring will likely result in a non-planar ground state conformation. The potential energy surface would show energy minima at specific dihedral angles where these steric clashes are minimized. Conformational analysis of similar 2-aryl substituted heterocycles confirms that such non-planar ground states are common. nih.govmdpi.com The analysis would likely reveal two equivalent energy minima corresponding to twisted conformations, separated by a rotational energy barrier.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with their environment, such as a solvent. escholarship.orgnih.gov An MD simulation for this compound, typically in a solvent box (e.g., water), would start from an energy-minimized structure. nih.gov

The simulation would track the trajectories of all atoms, governed by a force field (like AMBER or GROMACS). escholarship.org Analysis of the MD trajectory would reveal the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com For this compound, the RMSF would likely show higher fluctuations for the methyl groups and the torsional movement between the two rings. mdpi.com MD simulations can also be used to explore the stability of the different tautomers in solution and the dynamics of their hydrogen bonding interactions with solvent molecules, providing a more detailed picture than static solvent models. nih.gov

Ligand-System Interactions (General, Non-Clinical)

Computational docking studies are instrumental in predicting how "this compound" might interact with biological macromolecules, such as enzymes or receptors. Although specific docking studies for this exact compound are not widely published, the principles can be inferred from studies on structurally related pyrimidine derivatives. These studies consistently demonstrate the importance of the pyrimidine core in forming key interactions within protein binding sites.

For instance, molecular docking studies on various pyrimidine derivatives often reveal that the nitrogen atoms of the pyrimidine ring act as crucial hydrogen bond acceptors. ekb.egnih.gov In the case of "this compound," the 2-hydroxy group and the pyrimidine ring nitrogens can participate in hydrogen bonding, a fundamental interaction for ligand-receptor recognition. The dimethylphenyl moiety, being hydrophobic, is likely to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in a binding pocket. nih.gov

Table 1: Potential Ligand-System Interactions of this compound

Molecular Moiety Potential Interaction Type Potential Interacting Partners in a Biological System
Pyrimidine Ring NitrogensHydrogen Bond AcceptorAmino acid residues (e.g., backbone NH groups)
2-Hydroxy GroupHydrogen Bond Donor/AcceptorAmino acid residues (e.g., Asp, Glu, Ser, Thr)
2,5-Dimethylphenyl GroupHydrophobic, van der WaalsNonpolar amino acid residues (e.g., Leu, Ile, Val, Phe)

Conformational Stability and Dynamics

The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical to its biological activity and physical properties. Conformational analysis of "this compound" involves identifying its most stable conformations and the energy barriers to rotation around its single bonds.

A key aspect of its conformational landscape is the rotation around the C-C bond connecting the pyrimidine and the dimethylphenyl rings. The presence of the two methyl groups on the phenyl ring can create steric hindrance, influencing the preferred dihedral angle. Computational studies on similar 5-arylpyrimidine systems would likely show that the two rings are not coplanar in the lowest energy conformation to alleviate this steric strain.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. These simulations can reveal how the molecule flexes and vibrates, and how it might change its conformation upon interacting with a binding partner. For instance, MD simulations of pyrimidine derivatives have been used to assess the stability of ligand-protein complexes and to understand how conformational changes can affect binding affinity.

Studies on related structures, such as 1-(2-pyrimidinyl)piperazine derivatives, have highlighted the importance of conformational analysis in designing pharmacophores and understanding structure-activity relationships. nih.gov Similarly, detailed conformational analysis of 2-aryl-4-(substituted-phenyl) structures has demonstrated how intramolecular hydrogen bonding can stabilize specific conformations. nih.govmdpi.com

Table 2: Predicted Conformational Features of this compound

Conformational Feature Predicted Characteristic Influencing Factors
Phenyl-Pyrimidine Dihedral AngleNon-coplanarSteric hindrance from methyl groups
Rotational Barrier (C-C bond)ModerateElectronic effects and steric hindrance
Intramolecular Hydrogen BondingPossible between 2-hydroxy and N1 of pyrimidineProximity and orientation of functional groups

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of "this compound." By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

The synthesis of 5-arylpyrimidines often involves cross-coupling reactions, such as the Suzuki or Stille coupling, where a 5-halopyrimidine is reacted with an appropriate arylboronic acid or organostannane. Quantum mechanical calculations, like Density Functional Theory (DFT), can be employed to model these catalytic cycles. These calculations can help in understanding the energetics of oxidative addition, transmetalation, and reductive elimination steps, and can predict the geometry of the transition states.

For example, in the synthesis of related pyrimidine derivatives, computational studies have been used to rationalize the regioselectivity of reactions and to optimize reaction conditions by identifying the lowest energy pathways. mdpi.commdpi.com Such studies can also predict the effect of different catalysts, ligands, and solvents on the reaction outcome.

Chemoinformatic Approaches for Scaffold Prioritization and Diversity Analysis

Chemoinformatics provides a suite of computational tools to analyze and compare chemical structures, which is invaluable for drug discovery and library design. For "this compound," chemoinformatic methods can be used to assess its novelty, drug-likeness, and potential for scaffold hopping.

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Chemoinformatic analysis of large compound libraries often involves classifying molecules based on their scaffold. The 5-aryl-2-hydroxypyrimidine scaffold of the target compound can be compared to known scaffolds to identify potential biological targets and to design new libraries with diverse chemical and biological properties. researchgate.net

Diversity analysis, using techniques like Tanimoto similarity calculated from molecular fingerprints, can quantify the structural uniqueness of "this compound" relative to existing databases of compounds. This helps in prioritizing scaffolds for synthesis and biological screening, ensuring a broad exploration of chemical space. researchgate.net

Table 3: Chemoinformatic Profile of the 5-Aryl-2-hydroxypyrimidine Scaffold

Chemoinformatic Property General Assessment Implication for Drug Discovery
Scaffold NoveltyDependent on substitution patternsPotential for new intellectual property and novel biological activities
Drug-Likeness (e.g., Lipinski's Rule of Five)Generally favorable for pyrimidine coreGood starting point for developing orally bioavailable drugs
Scaffold DiversityHigh, due to accessible substitution pointsAllows for the creation of large and diverse compound libraries

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced NMR techniques are indispensable for the unambiguous structural confirmation of novel organic molecules. For a compound like 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, these methods would provide detailed insights into its molecular framework.

Solid-State NMR for Polymorphic Forms (if applicable)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions of the atoms in the crystal lattice. However, no published studies on the solid-state NMR of this specific compound are currently available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₂N₂O. While general HRMS data for various pyrimidine (B1678525) derivatives are available, specific HRMS analysis for this compound has not been reported in the literature. nih.govnih.govnih.gov

Technique Information Obtained Application to this compound
HRMS Precise mass-to-charge ratioConfirmation of the elemental composition and molecular formula.

X-ray Crystallography for Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A crystal structure analysis would also reveal how the molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions that stabilize the crystal structure. For this compound, one would expect to observe:

Hydrogen Bonding: The hydroxyl (-OH) and pyrimidine nitrogen atoms are capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing.

π-π Stacking: The aromatic pyrimidine and dimethylphenyl rings could engage in π-π stacking interactions, further stabilizing the solid-state structure.

Studies on other pyrimidine derivatives have shown the importance of these interactions in their crystal structures. nih.gov

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of a compound can have different physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms. While it is possible that this compound could exhibit polymorphism, no such studies have been published.

Technique Information Obtained Relevance to this compound
X-ray Crystallography 3D molecular structure, bond lengths, bond anglesDefinitive confirmation of the molecular structure.
Crystal packing, intermolecular interactionsUnderstanding the solid-state behavior and properties.
Identification of polymorphic formsCharacterization of different crystalline forms, if they exist.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric State Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful analytical tool for the structural characterization of molecules like this compound. These methods probe the vibrational modes of a molecule, providing a unique "fingerprint" that allows for the identification of specific functional groups and offers insights into complex structural phenomena such as tautomerism.

A critical structural aspect of 2-hydroxypyrimidine (B189755) and its derivatives is the potential for lactam-lactim tautomerism. The compound can exist in equilibrium between the aromatic alcohol (lactim or enol) form, which is this compound, and the non-aromatic amide (lactam or keto) form, 5-(2,5-dimethylphenyl)pyrimidin-2(1H)-one. The position of this equilibrium can be influenced by factors such as the physical state (solid, liquid, or gas) and the solvent environment. Infrared spectroscopy is particularly adept at distinguishing between these two tautomers.

The lactim (hydroxy) form is characterized by the presence of a distinct O-H stretching vibration, typically observed as a broad band in the region of 3400-3600 cm⁻¹, and a C-O stretching vibration around 1200-1300 cm⁻¹.

The lactam (keto) form is identified by a strong absorption band corresponding to the C=O stretching vibration, usually found in the 1650-1700 cm⁻¹ region, and an N-H stretching band between 3200 and 3400 cm⁻¹.

Studies on the analogous compound, 2-hydroxypyridine, have shown it exists as an equilibrium mixture of its two tautomeric forms, with the monomeric forms being predominant in the vapor phase. The specific vibrational frequencies for this compound can be predicted based on the analysis of its constituent functional groups. These assignments are often supported by computational methods like Density Functional Theory (DFT), which can calculate theoretical vibrational spectra.

The expected vibrational modes for the key functional groups are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Lactim Tautomer
HydroxylO-H stretch3400 - 3600IR
C-O stretch1200 - 1300IR
Lactam Tautomer
AmideN-H stretch3200 - 3400IR
CarbonylC=O stretch1650 - 1700IR
Shared Groups
Aromatic C-H (Phenyl/Pyrimidine)C-H stretch3000 - 3100IR, Raman
Pyrimidine RingC=C / C=N stretch1400 - 1650IR, Raman
Methyl (CH₃)Asymmetric/Symmetric stretch2850 - 2980IR, Raman
Aromatic C-H (Phenyl/Pyrimidine)Out-of-plane bend700 - 900IR

Raman spectroscopy provides complementary data to FTIR. Vibrations that are weak in the IR spectrum, such as those from symmetric, non-polar bonds, often produce strong signals in the Raman spectrum, aiding in a more complete vibrational assignment. For instance, the symmetric "breathing" modes of the pyrimidine and phenyl rings are typically prominent in Raman spectra.

Photoelectron Spectroscopy for Electronic Structure Information

Photoelectron spectroscopy (PES) is a high-energy spectroscopic technique used to investigate the electronic structure of molecules. By irradiating a sample with high-energy photons, typically in the ultraviolet (UV) or X-ray range, and measuring the kinetic energy of the ejected electrons, one can determine the binding energies of electrons in their molecular orbitals. This provides direct experimental access to the ionization potentials of the molecule.

For a complex molecule like this compound, the valence photoelectron spectrum would consist of a series of bands, each corresponding to ionization from a different molecular orbital. The electronic structure is a composite of the orbitals from the pyrimidine ring, the 2,5-dimethylphenyl substituent, and the heteroatom lone pairs (oxygen and nitrogen).

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) or ab initio methods, are essential for interpreting PES spectra. These calculations can predict the vertical ionization energies and the character of the molecular orbitals (e.g., HOMO, LUMO), which aids in the assignment of the spectral bands. Investigations into substituted pyrimidines have shown that the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the molecule's electronic properties and reactivity. Electron-donating substituents, such as the dimethylphenyl and hydroxyl groups, are generally expected to lower the ionization potentials of the parent pyrimidine ring system by destabilizing the π-orbitals.

Based on high-resolution photoelectron spectra of pyrimidine-type nucleobases, the estimated ionization potentials for the outermost valence orbitals of this compound are expected to fall within a predictable range.

Molecule 1st IP (eV) 2nd IP (eV) 3rd IP (eV) 4th IP (eV)
Thymine8.89.810.310.8
Uracil9.39.910.511.0
Cytosine8.99.910.410.85
Estimated for Target Compound~8.5 - 9.0~9.5 - 10.0~10.0 - 10.5~10.5 - 11.0

The first ionization potential would likely correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant π-character contributed by both the pyrimidine and dimethylphenyl rings, as well as potential contributions from the oxygen lone pair in the lactim tautomer.

Reaction Chemistry and Chemical Stability of 5 2,5 Dimethylphenyl 2 Hydroxypyrimidine

Reactivity of the 2-Hydroxyl Group (e.g., Esterification, Etherification, Halogenation)

The 2-hydroxyl group, or its tautomeric equivalent, is a primary site for synthetic modification. The oxygen atom of the hydroxyl group is nucleophilic and can react with a range of electrophiles. libretexts.org

Esterification: The hydroxyl group can undergo esterification through reactions with electrophilic derivatives of carboxylic or sulfonic acids, such as acid chlorides and anhydrides. libretexts.orgnih.govorganic-chemistry.org This reaction typically involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent. For less reactive systems, the process can be catalyzed by acids or bases. For instance, the use of peptide coupling reagents like TBTU in the presence of an organic base can facilitate ester formation from alcohols at room temperature. organic-chemistry.org

Etherification: Ether synthesis can be achieved via alkyl substitution of the hydroxyl group. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form a potent alkoxide nucleophile. This alkoxide then reacts with a primary alkyl halide in an SN2 reaction to form the corresponding ether. libretexts.org

Halogenation: The hydroxyl group can be replaced by a halogen atom, a critical transformation for enabling subsequent nucleophilic substitution reactions on the pyrimidine (B1678525) ring. Reagents designed for the selective halogenation of similar heterocyclic systems, like pyridines, often involve converting the hydroxyl group into a better leaving group. chemrxiv.org For example, the hydroxyl group can be converted to a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. chemrxiv.org

Table 1: Summary of Potential Reactions at the 2-Hydroxyl Group
Reaction TypeTypical ReagentsProduct TypeGeneral Principle
EsterificationAcid Anhydrides, Acyl Halides, Carboxylic Acids (+ coupling agent)EsterNucleophilic attack of the hydroxyl oxygen on an electrophilic carbonyl carbon. libretexts.orgorganic-chemistry.org
EtherificationAlkyl Halides (in the presence of a strong base)EtherSN2 displacement of a halide by the corresponding alkoxide. libretexts.org
HalogenationPhosphorus oxychloride (POCl3), Thionyl chloride (SOCl2), Phosphonium-based reagents2-HalopyrimidineSubstitution of the hydroxyl group with a halogen, often after conversion to a better leaving group. chemrxiv.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its susceptibility to aromatic substitution reactions. wikipedia.org

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.org For a substitution reaction to occur, a good leaving group must be present at one of these positions. In the target compound, the C-2 hydroxyl group is a poor leaving group. However, it can be converted into an excellent leaving group, for example, by halogenation to a 2-chloro derivative as described previously. chemrxiv.orgrsc.org Once converted, the 2-chloro-5-(2,5-dimethylphenyl)pyrimidine would readily react with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to yield 2-substituted products. wikipedia.org Selectivity between the C-2 and C-4 positions is a general feature of pyrimidine chemistry, with the C-4 position often being more reactive towards nucleophiles. stackexchange.com

Table 2: Predicted Aromatic Substitution Reactivity of the Pyrimidine Ring
Ring PositionReaction TypePredicted ReactivityRationale
C-2NucleophilicHigh (with leaving group)Electron-deficient position; requires conversion of -OH to a good leaving group (e.g., -Cl). wikipedia.org
C-4NucleophilicHigh (with leaving group)Electron-deficient position, generally reactive towards nucleophiles. wikipedia.orgstackexchange.com
C-5ElectrophilicVery LowPosition is sterically hindered and already substituted. wikipedia.org
C-6NucleophilicHigh (with leaving group)Electron-deficient position, analogous to C-4. wikipedia.org

Reactions Involving the Phenyl Moiety (e.g., Electrophilic Aromatic Substitution on Dimethylphenyl Group)

The 2,5-dimethylphenyl group attached at the C-5 position of the pyrimidine ring is susceptible to electrophilic aromatic substitution. The two methyl groups are activating and ortho-, para-directing. libretexts.org The pyrimidine ring, being electron-withdrawing, will act as a deactivating group on the phenyl ring.

The potential sites for electrophilic attack on the 2,5-dimethylphenyl ring are the C-3, C-4, and C-6 positions.

Position C-4: This position is para to the C-1 methyl group and meta to the C-2 methyl group. It is activated and sterically accessible.

Position C-6: This position is ortho to the C-1 methyl group and meta to the C-2 methyl group. It is activated but may be subject to some steric hindrance from the adjacent pyrimidine ring.

Position C-3: This position is ortho to the C-2 methyl group and meta to the C-1 methyl group. It is also activated.

Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions could be expected to occur on this ring, likely yielding a mixture of isomers with substitution favoring the C-4 and C-6 positions due to the strong directing influence of the methyl groups. libretexts.org

Chemical Degradation Pathways and Stability under Various Environmental Conditions (e.g., pH, Photolysis, Oxidation)

The stability of pyrimidine derivatives is influenced by environmental factors such as pH, light, and oxidizing agents.

pH Stability: The stability and predominant form of the compound are pH-dependent. nih.gov The pyrimidine ring contains basic nitrogen atoms that can be protonated under acidic conditions (pKa for protonated pyrimidine is ~1.23). wikipedia.orgmdpi.com The 2-hydroxyl group also has an acidic proton. In strongly alkaline solutions (e.g., 1 N NaOH at 100°C), pyrimidine derivatives can undergo degradation and ring destruction. cdnsciencepub.com However, many derivatives show good chemical stability in buffer solutions like PBS (pH 7.4) at physiological temperatures. acs.org The activity of enzymes that metabolize pyrimidines is also highly pH-dependent. nih.gov

Photolysis: Pyrimidines are known to be sensitive to ultraviolet (UV) light. asianpubs.org UV irradiation can lead to decomposition, with one common reaction being the photohydration across the C5-C6 double bond. scilit.com The presence of various anions in solution can strongly affect the course of photochemical reactions. researchgate.net In some cases, pyrimidine can photolytically decompose to form uracil. wikipedia.org

Oxidation: The pyrimidine ring is susceptible to oxidative degradation. This can occur through reactions with reactive oxygen species (ROS) or strong chemical oxidants. nih.govnih.gov The oxide radical ion (·O-), for instance, reacts with pyrimidine derivatives, leading to one-electron oxidation. acs.org The ultimate catabolism of pyrimidines in biological systems involves degradation of the ring into smaller molecules such as carbon dioxide, water, ammonia, and β-alanine. wikipedia.orgcreative-proteomics.com

Table 3: Predicted Stability of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine
ConditionPredicted EffectRelevant Pathways
Acidic pHProtonation of ring nitrogens.Affects solubility and reactivity; generally stable unless under harsh conditions. wikipedia.orgmdpi.com
Alkaline pHDeprotonation of hydroxyl group; potential for ring degradation at high temperature/concentration.Hydrolytic degradation of the pyrimidine ring. cdnsciencepub.com
UV Light (Photolysis)Potential for degradation.Photohydration across the C5-C6 bond; ring decomposition. wikipedia.orgscilit.com
Oxidizing AgentsDegradation of the pyrimidine ring.Reaction with ROS; oxidation of the C5-C6 bond; ring cleavage. nih.govacs.orgresearchgate.net

Oxidation-Reduction Chemistry of Pyrimidine Derivatives

The pyrimidine ring can undergo both oxidation and reduction reactions, which are fundamental to its synthesis, modification, and catabolism. umich.edu

Reduction: Due to their relatively low aromaticity, pyrimidines are more easily reduced than analogous six-membered rings like pyridine. researchgate.net A key reaction is the reduction of the C5-C6 double bond. This can be accomplished enzymatically by dihydropyrimidine (B8664642) dehydrogenases or chemically using reagents like sodium borohydride, which yields tetrahydropyrimidine (B8763341) derivatives. researchgate.netumich.edu

Oxidation: The pyrimidine ring can be oxidized by various agents. Alkyl-substituted pyrimidines can undergo oxidation of the alkyl group to a carboxylic acid using strong oxidants like KMnO₄. researchgate.net The ring itself can also be oxidized. For example, reaction with osmium tetroxide can lead to the formation of dihydroxy or trihydroxy derivatives by adding hydroxyl groups across the C5-C6 double bond. nih.gov Oxidation can also occur at the ring nitrogen atoms to form N-oxides, typically by reaction with peracids. wikipedia.org In biological systems, one-electron oxidation is a significant reaction, often initiated by radicals, which can lead to the formation of products like 8-oxo-7,8-dihydroguanine in related nucleic acid bases. nih.gov

Chemical Modification and Derivatization Strategies

Synthesis of Analogues with Modified Phenyl Substituents

The synthesis of analogues by altering the substituents on the 2,5-dimethylphenyl ring is a key strategy to modulate the molecule's steric and electronic properties. While direct electrophilic aromatic substitution on the existing dimethylphenyl ring is possible, a more versatile approach involves constructing the 5-arylpyrimidine scaffold from variously substituted phenyl precursors.

Modern cross-coupling reactions, particularly the Suzuki coupling, are highly effective for this purpose. This strategy would typically involve the reaction of a 5-halopyrimidine (e.g., 5-bromo-2-hydroxypyrimidine) with a range of substituted phenylboronic acids. This allows for the introduction of a wide array of functional groups onto the phenyl ring. For instance, studies on the synthesis of 5-aryl-2,4-diaminopyrimidines have demonstrated the utility of Suzuki reactions using 5-iodo- or 5-bromopyrimidine (B23866) intermediates to introduce various aryl groups. nih.gov Similarly, research on other heterocyclic systems has shown that modifying phenyl ring substituents—such as introducing electron-donating groups like methoxy (B1213986) (OMe) or electron-withdrawing groups like halogens or trifluoromethyl (CF3)—can be achieved to systematically study their effects. mdpi.comnih.gov For example, the introduction of lipophilic substituents like -CF3 or -F at the phenyl ring has been shown to be an acceptable modification in related N-arylpiperazine structures. mdpi.com

Phenyl Ring ModificationPotential Synthetic StrategyRationale for Modification
Introduction of electron-withdrawing groups (e.g., -NO2, -CN, -CF3)Suzuki coupling of 5-bromo-2-hydroxypyrimidine (B17364) with a corresponding substituted phenylboronic acid. nih.govTo alter the electronic properties of the molecule, potentially influencing intermolecular interactions and molecular recognition.
Introduction of electron-donating groups (e.g., -OCH3, -NH2)Suzuki coupling or Buchwald-Hartwig amination on a halogenated phenyl precursor.To modify hydrogen-bonding capabilities and the overall electron density of the aromatic system.
Replacement of methyl groups with other alkyl or functional groupsSynthesis from a differently substituted aniline (B41778) or benzene (B151609) starting material prior to pyrimidine (B1678525) ring formation.To probe steric effects and their impact on the molecule's conformation, such as the dihedral angle between the phenyl and pyrimidine rings.
Introduction of additional halogen atoms (e.g., F, Cl)Suzuki coupling with a halogenated phenylboronic acid or direct electrophilic halogenation.To introduce sites for further functionalization or to modulate lipophilicity and electronic properties. mdpi.com

Functionalization of the Pyrimidine Ring for Diverse Chemical Applications

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. bhu.ac.in This electronic character dictates its reactivity. Electrophilic substitution is difficult and generally occurs at the C-5 position, which is already occupied in the target molecule. slideshare.netresearchgate.net Therefore, functionalization primarily targets the C-2, C-4, and C-6 positions via nucleophilic substitution. slideshare.netstackexchange.com For 5-(2,5-dimethylphenyl)-2-hydroxypyrimidine, the most accessible positions for functionalization are C-4 and C-6.

A common and effective method for functionalizing these positions begins with converting the corresponding pyrimidone (the keto tautomer of a hydroxypyrimidine) into a chlorinated pyrimidine using reagents like phosphorus oxychloride (POCl₃). bhu.ac.in These chloro-substituted pyrimidines are excellent electrophiles, and the chlorine atoms can be readily displaced by a wide variety of nucleophiles. This approach has been validated in the synthesis of numerous pyrimidine derivatives. For example, nucleophilic substitution of fluorine on polyfluorinated pyrimidines with pyrazoles has been used to construct complex ligands. thieme-connect.com Similarly, leaving groups at the C-4 and C-6 positions can be displaced by amines, alkoxides, and other nucleophiles, with the negative charge of the reaction intermediate being stabilized by delocalization over both ring nitrogen atoms. bhu.ac.instackexchange.com

Ring transformation reactions offer another pathway for derivatization. Under certain conditions with strong nucleophiles, the pyrimidine ring can open and reclose to form a new heterocyclic system. wur.nl Activation of the pyrimidine ring by quaternizing a ring nitrogen enhances its susceptibility to nucleophilic attack, even by weaker nucleophiles, facilitating such transformations. wur.nl

PositionReaction TypeReagents & ConditionsPotential Applications
C-4 / C-6HalogenationPOCl3 or PCl5 on the pyrimidone tautomer. bhu.ac.inCreates an activated intermediate for subsequent nucleophilic substitution.
C-4 / C-6Nucleophilic Substitution (SNAr)Amines, alkoxides, thiolates on a 4/6-halopyrimidine intermediate. bhu.ac.inthieme-connect.comIntroduction of diverse functional groups for tuning properties or building larger molecular architectures.
C-5Electrophilic SubstitutionDifficult due to electron-deficient ring and existing substitution. Requires strongly activating groups on the ring (e.g., -OH, -NH2). researchgate.netLimited applicability for the target compound unless further activated.
N-1 / N-3Alkylation / AcylationAlkylation of the 2-hydroxy (or 2-oxo) group can occur, followed by thermal rearrangement to the N-methyl derivative. rsc.orgModification of hydrogen-bonding ability and solubility.

Bioisosteric Replacements within the 2-Hydroxypyrimidine (B189755) Core

Bioisosteric replacement is a strategy used to substitute one atom or group with another that has similar physical or chemical properties, with the goal of modulating the molecule's characteristics. cambridgemedchemconsulting.combaranlab.org The 2-hydroxypyrimidine moiety exists in tautomeric equilibrium with its 2-pyrimidone form, which presents an amide-like structure. This functionality offers several opportunities for bioisosteric replacement to alter properties such as hydrogen bonding patterns, pKa, and metabolic stability. youtube.com

Classical Bioisosteres:

Hydroxyl to Thiol: The 2-hydroxy group can be replaced by a 2-mercapto group (-SH) to form the corresponding thiopyrimidine. This changes the hydrogen bonding characteristics and acidity of the group.

Oxygen to Sulfur in the Carbonyl: The oxygen of the 2-pyrimidone tautomer can be replaced with sulfur to create a thiocarbonyl group. This significantly alters the electronic properties and hydrogen bond accepting ability of the position. nih.gov

-OH to -NH₂ or -F: Simple replacement of the hydroxyl group with an amino group or fluorine atom represents a classical bioisosteric swap, altering polarity and hydrogen bonding potential. cambridgemedchemconsulting.com

Non-Classical Bioisosteres: Non-classical bioisosteres are structurally distinct groups that can mimic the intended function. youtube.com The entire 2-hydroxypyrimidine core, which acts as a metal-binding pharmacophore in some contexts, can be replaced. For instance, studies on hydroxypyridinone-based inhibitors have explored replacing the core with other metal-binding isosteres to tune electronic properties and binding affinity. acs.org One could envision replacing the N-C=O unit of the pyrimidone tautomer with other five- or six-membered heterocyclic rings that can present a similar spatial arrangement of hydrogen bond donors and acceptors.

Original GroupBioisosteric ReplacementTypeAnticipated Property Change
2-OH (hydroxyl)2-SH (thiol)ClassicalAltered pKa, hydrogen bonding, and metal-chelating properties.
C=O (carbonyl)C=S (thiocarbonyl)ClassicalModified electronic distribution and hydrogen bond acceptor strength. nih.gov
-OH-NH2ClassicalChanges from H-bond acceptor/donor to primarily H-bond donor; increased basicity.
2-Pyrimidone ringHydroxypyridinoneNon-ClassicalAlters ring electronics and pKa while maintaining potential for metal chelation. acs.org
2-Pyrimidone ringOther N-heterocycles (e.g., triazole, oxadiazole)Non-ClassicalProvides different steric and electronic profiles while potentially mimicking hydrogen bonding patterns. youtube.com

Formation of Co-crystals and Salts for Enhanced Material Properties

Crystal engineering allows for the modification of the physicochemical properties of a solid-state material—such as stability, melting point, and solubility—without altering the covalent structure of the molecule itself. nih.gov This is achieved by forming multi-component crystals, such as co-crystals or salts, with other molecules known as coformers. rsc.orgmdpi.com this compound, particularly in its 2-pyrimidone tautomeric form, is an excellent candidate for co-crystallization due to its defined hydrogen bond donor (N-H) and acceptor (C=O) sites.

The formation of co-crystals relies on predictable, non-covalent interactions, especially hydrogen bonds, which form recognizable patterns called supramolecular synthons. acs.orgtandfonline.com Pyrimidine and its derivatives are known to form robust hetero-synthons with coformers like carboxylic acids. tandfonline.comtandfonline.comresearchgate.net For example, 2-aminopyrimidines frequently form a cyclic R²₂(8) hydrogen-bonding motif with carboxylic acids. mdpi.com It is highly probable that the 2-pyrimidone tautomer of the title compound would form a similar stable synthon with carboxylic acids, involving hydrogen bonds between the acid's -COOH group and the pyrimidone's N-H and C=O groups.

The selection of coformers can be guided by Hansen Solubility Parameters (HSP) to predict miscibility and the likelihood of co-crystal formation during processes like spray drying or hot-melt extrusion. nih.gov By systematically choosing coformers, it is possible to create a library of new solid forms of this compound with a range of tailored material properties.

Coformer ClassExample CoformerExpected Supramolecular SynthonPotential Impact on Material Properties
Carboxylic Acids4-Hydroxybenzoic acidAcid-amide heterosynthon via O-H···O=C and N-H···O=C hydrogen bonds. mdpi.comModification of melting point, thermal stability, and crystal packing.
AmidesIsonicotinamideAmide-amide heterosynthon via N-H···O=C hydrogen bonds.Creation of new crystalline forms with different morphologies and mechanical properties.
PhenolsResorcinolHydroxyl-amide heterosynthon.Alteration of crystal lattice energy and dissolution characteristics.
Other Pyrimidines2-AminopyrimidinePotential for forming self-associated dimers or chains via complementary N-H···N hydrogen bonds.Formation of highly ordered, stable crystal structures. tandfonline.com

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure correlates with its properties. In this context, the focus is on molecular recognition and chemical characteristics rather than biological outcomes.

Pyrimidine Ring Modifications: Functionalization at the C-4 and C-6 positions of the pyrimidine ring directly impacts its hydrogen bonding potential and pKa. Introducing basic amine groups or acidic moieties would alter how the molecule interacts with other molecules or surfaces. The conformation of substituents is also critical; studies on 5-hydroxymethyl-2-phenylpyrimidines show that the substituent at the 2-position is twisted relative to the planar pyrimidine ring, and this angle changes depending on the group at the 4-position. mdpi.com Such conformational changes can dramatically alter how a molecule fits into a binding site or participates in a crystal lattice. Ligand recognition in purine (B94841) and pyrimidine receptors is highly sensitive to the spatial arrangement of functional groups and the distribution of charge. nih.gov Therefore, even minor modifications to the pyrimidine core can lead to significant changes in its chemical recognition properties. researchgate.net

Structural ModificationAffected Chemical PropertyRationale / Example
Changing substituents on the phenyl ring (e.g., -H, -F, -OCH3, -NO2)Molecular conformation (dihedral angle), π-π stacking potential, overall polarity.Electron-withdrawing/donating groups alter the electronic character of the phenyl ring, influencing intermolecular forces and reaction kinetics. rsc.org
Functionalization at C-4/C-6 of the pyrimidine ringHydrogen bonding capacity, pKa, solubility.Adding groups like amines or alcohols introduces new hydrogen bond donors/acceptors, affecting interactions with solvents and other molecules.
Alkylation at N-1 or N-3Hydrogen bonding capability, tautomeric equilibrium.Replacing the N-H proton with an alkyl group removes a key hydrogen bond donor site, which can disrupt crystal packing and alter molecular recognition patterns. rsc.org
Bioisosteric replacement of the 2-hydroxy groupAcidity/basicity, metal chelation potential, lipophilicity.Replacing -OH with -SH changes the pKa. Replacing the C=O with C=S alters the hydrogen bond acceptor strength. youtube.comacs.org

Advanced Chemical Applications of 5 2,5 Dimethylphenyl 2 Hydroxypyrimidine Scaffolds

Utility as Ligands in Organometallic Chemistry and Catalysis

The electron-deficient nature of the pyrimidine (B1678525) ring, coupled with the presence of two nitrogen atoms, makes it an excellent candidate for use as a ligand in organometallic chemistry. These nitrogen atoms can coordinate with transition metals, forming stable complexes that are often catalytically active.

Design of Pyrimidine-Based Ligands for Transition Metal Catalysis

The design of pyrimidine-based ligands for transition metal catalysis is a strategic process aimed at creating catalysts with high efficiency, selectivity, and stability. The pyrimidine core is attractive due to its strong electron-accepting properties and coordination ability. researchgate.net The two nitrogen atoms at the 1 and 3 positions can act as coordination sites for a wide range of transition metals, including ruthenium, copper, palladium, and iron. acs.orggoogle.comacs.org The synthesis of such ligands often involves multicomponent reactions or cross-coupling strategies to introduce desired substituents onto the pyrimidine ring. mdpi.comorganic-chemistry.org

For a molecule like 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, several design features are noteworthy:

Coordination Sites: The two nitrogen atoms of the pyrimidine ring are the primary sites for metal coordination. The 2-hydroxy group can exist in tautomeric equilibrium with a 2-pyrimidinone form. In its deprotonated, anionic hydroxypyridinate form, it can act as a bidentate N,O-ligand, similar to well-studied pyridonates, which coordinate through both a nitrogen and an oxygen atom. rsc.org

Steric and Electronic Tuning: The 2,5-dimethylphenyl group at the 5-position provides steric bulk, which can influence the coordination geometry around the metal center and affect the selectivity of catalytic reactions. Furthermore, the electronic properties of the aryl substituent can be modified to fine-tune the electron density at the metal center, thereby modulating its catalytic activity.

Synthetic Accessibility: Ligands based on pyrimidine scaffolds can be synthesized through various established routes, such as the reaction of amidines with α,β-unsaturated ketones or multicomponent couplings involving alcohols and amidines, often catalyzed by transition metals themselves. mdpi.comgrowingscience.com For instance, ruthenium complexes have been used to catalyze the synthesis of pyrimidines from alcohols via acceptorless dehydrogenative coupling pathways. acs.org

The modular nature of pyrimidine synthesis allows for the creation of a diverse library of ligands with tailored properties for specific catalytic applications. mdpi.com

Mechanistic Studies of Catalytic Transformations Involving Pyrimidine Ligands

Understanding the mechanism of catalytic transformations is crucial for optimizing reaction conditions and designing more efficient catalysts. For pyrimidine-ligated metal complexes, mechanistic studies often focus on elucidating the catalytic cycle and the role of the ligand.

Key aspects of these mechanisms include:

Ligand-Metal Cooperation: In many catalytic systems, the ligand is not a passive spectator but actively participates in the reaction. For example, ligands with Brønsted acidic or basic sites can cooperate with the metal center to facilitate substrate activation. acs.org While the specific ligand L1 in a study on a ruthenium P^N complex did not have such groups, highlighting that metal-ligand cooperativity is not always a factor, the hydroxypyrimidine moiety has the potential for such cooperative roles through its OH group. acs.org

Redox Cycling of the Metal: Many catalytic cycles involve changes in the oxidation state of the metal center. The pyrimidine ligand must be able to stabilize the metal in different oxidation states to facilitate the cycle. For example, nickel-catalyzed syntheses of pyrimidines can proceed via different pathways depending on whether the catalyst promotes a two-electron hydride transfer or a one-electron hydrogen atom transfer. mdpi.com

Intermediate Characterization: The isolation and characterization of catalytic intermediates provide direct evidence for a proposed mechanism. In zirconium-mediated pyrimidine synthesis, for instance, the reaction is believed to proceed through an azazirconacyclopentadiene intermediate. mdpi.com Similarly, in a ruthenium-catalyzed coupling reaction, a rare η2-aldehyde adduct of ruthenium was isolated and characterized, shedding light on its role in the catalytic pathway. acs.org

Mechanistic studies often combine experimental techniques (like kinetics and intermediate isolation) with computational methods (like Density Functional Theory) to build a comprehensive picture of the reaction pathway. mdpi.com

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The this compound scaffold is well-suited for this field due to its capacity for specific molecular recognition and self-assembly.

Molecular Recognition and Self-Assembly Processes

Molecular recognition and self-assembly are the cornerstones of supramolecular chemistry, where molecules spontaneously organize into well-defined, stable structures. wikipedia.orgmdpi.com Pyrimidine derivatives are adept at this, utilizing a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The 2-hydroxypyrimidine (B189755) moiety is particularly significant for forming robust hydrogen-bonded assemblies. It contains both a hydrogen bond donor (the hydroxyl group) and acceptors (the ring nitrogens and the carbonyl oxygen of its pyrimidinone tautomer). This arrangement strongly favors the formation of dimeric structures through complementary hydrogen bonds, a motif commonly seen in related systems like ureidopyrimidinone (UPy) derivatives. researchgate.net The addition of a hydroxyl group to a molecule can dramatically transform its supramolecular packing, often enabling the formation of extensive three-dimensional hydrogen bond networks where two-dimensional layered structures might otherwise form. nih.govresearchgate.netrsc.org

Self-Assembly: The interplay of hydrogen bonding and π-π stacking involving the phenyl and pyrimidine rings can lead to the formation of higher-order structures like fibers, tapes, or sheets. mdpi.com For example, a 1,2,4-triazolo[1,5-a]pyrimidine derivative was reported to self-assemble into supramolecular microfibers with light-emitting properties. nih.gov The 2,5-dimethylphenyl group in the target compound would influence the packing and stacking interactions, potentially leading to unique, complex assemblies.

Host-Guest Chemistry: Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest". wikipedia.org While classic hosts are often macrocycles like cyclodextrins or calixarenes, the principles of molecular recognition are broadly applicable. researchgate.netnih.gov The pyrimidine scaffold can act as a recognition site within a larger host structure or self-assemble to form a cavity capable of encapsulating a guest. The binding is driven by a combination of non-covalent forces, including hydrogen bonds, hydrophobic effects, and van der Waals forces. wikipedia.org

The predictable and directional nature of the interactions involving the 2-hydroxypyrimidine moiety makes it a powerful tool for designing complex, functional supramolecular architectures.

Exploration as Building Blocks in Advanced Materials Science

The unique electronic and structural properties of pyrimidine derivatives make them valuable building blocks for advanced functional materials, including liquid crystals and organic semiconductors. chemscene.com

Liquid Crystals and Organic Electronic Materials

Liquid Crystals: Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals. Molecules that form these phases, known as mesogens, typically possess a rigid core and flexible terminal chains. The 5-phenylpyrimidine (B189523) unit is a well-established rigid core for calamitic (rod-shaped) liquid crystals. tandfonline.com Its inclusion imparts a significant lateral dipole moment, which influences the molecular packing and resulting mesophase behavior. nih.govaps.org

Research on 5-phenylpyrimidine derivatives has led to the development of materials with desirable properties, such as the "de Vries-like" smectic phases, which exhibit minimal layer shrinkage during the Smectic A to Smectic C phase transition and are promising for defect-free ferroelectric liquid crystal displays. acs.orgnih.govaps.org The design strategy often involves attaching different functional tails, such as chiral epoxy, organosiloxane, or perfluorinated chains, to the 5-phenylpyrimidine core to induce and control the liquid crystalline phases. nih.govaps.orgacs.org

Table 1: Phase Transition Temperatures and Properties of a "de Vries-Like" Liquid Crystal with a 5-Phenylpyrimidine Core (Compound 2 from Ref. acs.org)

ParameterValue
Phase Transitions on Cooling (°C)Iso 100.2 SmA 68.0 SmC 19.3 Cr
Phase Transitions on Heating (°C)Cr 46.5 SmC 68.7 SmA 100.7 Iso
Optical Tilt Angle (θopt) at T-TAC = -10 K26°
X-ray Tilt Angle (θXray) at T-TAC = -10 K13°
Layer Contraction at T-TAC = -10 K1.0%

Data sourced from J. Am. Chem. Soc. 2008, 130 (42), pp 13842–13843. acs.org

Organic Electronic Materials: The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. researchgate.net This property makes it an excellent electron-acceptor building block for organic semiconductors used in electronic devices. researchgate.netnih.gov These materials are crucial for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

In many high-performance materials, the pyrimidine unit is incorporated into a "push-pull" or Donor-Acceptor (D-A) architecture. nih.gov An electron-donating group is linked to the electron-accepting pyrimidine core, which facilitates intramolecular charge transfer (ICT) upon excitation, a process that is key to the performance of many fluorescent and phosphorescent emitters. researchgate.netnih.gov By modifying the substituents on the pyrimidine ring, researchers can finely tune the material's optoelectronic properties, such as the emission color, quantum efficiency, and energy levels, to optimize device performance. nih.gov For instance, a series of thermally activated delayed fluorescence (TADF) emitters based on a phenoxazine (B87303) donor and a substituted pyrimidine acceptor achieved a high external quantum efficiency of nearly 25% in green OLEDs. nih.gov

Table 2: Optoelectronic Properties of Pyrimidine-Based TADF Emitters

CompoundSubstituent at Pyrimidine C2Photoluminescence Max Wavelength (nm)Photoluminescence Quantum Yield (%)Max. External Quantum Efficiency (EQE) of OLED (%)
PXZPMHydrogen50275 ± 522.2
PXZMePMMethyl50080 ± 524.8
PXZPhPMPhenyl51665 ± 520.5

Data sourced from Chem. Eur. J. 2016, 22, 10860–10866. nih.gov

The this compound scaffold, with its combination of an electron-rich phenyl donor and an electron-accepting pyrimidine core, fits this design paradigm, suggesting its potential as a building block for novel optoelectronic materials. nih.gov

Polymer Chemistry Applications

The incorporation of heterocyclic rings like pyrimidine into polymer structures can impart unique properties, including thermal stability, conductivity, and specific binding capabilities. researchgate.nettandfonline.com Although no polymers have been synthesized directly from this compound, its structure suggests potential as a monomer or a functional additive in polymer synthesis.

The 2-hydroxypyrimidine moiety can exist in a tautomeric equilibrium with its pyrimidone form. This functionality, coupled with the reactive sites on the pyrimidine ring and the potential for derivatization of the hydroxyl group, opens avenues for its use in polymerization reactions. For instance, the hydroxyl group could be converted into a more reactive functional group, such as an acrylate (B77674) or a vinyl ether, to enable its participation in free-radical polymerization.

Furthermore, the pyrimidine ring itself can be a key component of the polymer backbone. Research on conjugated polymers containing pyrimidine has shown that these materials can exhibit interesting electronic and optical properties. researchgate.netrsc.org For example, polymers synthesized through aldol (B89426) condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes have demonstrated potential as n-type semiconductors and components of electroluminescent diodes. rsc.org The electron-withdrawing nature of the pyrimidine ring can influence the electronic properties of the resulting polymer. rsc.org

The 2,5-dimethylphenyl substituent on the 5-position of the pyrimidine ring would likely influence the solubility and processing characteristics of any resulting polymer. rsc.org The bulky and hydrophobic nature of this group could enhance solubility in common organic solvents, a desirable property for many polymer applications.

Potential Polymerization Strategy Monomer Functionality Anticipated Polymer Properties Relevant Research Findings on Analogous Systems
PolycondensationDihydroxy or diamino derivatives of the scaffoldHigh thermal stability, potential for liquid crystallinityPolyimides containing pyrimidine nuclei exhibit good thermal stability and solubility. tandfonline.com
Addition PolymerizationAcrylate or vinyl ether derivativesTailorable mechanical properties, functional side chainsVinyl pyrimidines have been used to synthesize polymers with potential applications in non-linear optical materials. rsc.org
Ring-Opening PolymerizationLactone or lactam derivatives incorporating the scaffoldBiodegradable polymers with embedded functionalityNot directly observed but a plausible synthetic target.

It is important to note that the synthesis and characterization of polymers incorporating this compound remains a prospective area of research. The data presented here are based on the known reactivity and properties of similar pyrimidine-containing polymers.

Development as Chemical Probes for Molecular Recognition Studies (non-biological effects)

The ability of pyrimidine derivatives to participate in hydrogen bonding and π-π stacking interactions makes them attractive scaffolds for the development of chemical probes for molecular recognition. nih.govacs.org While much of the research in this area has focused on biological targets, the fundamental principles of molecular recognition are applicable to non-biological systems as well. A chemical probe based on this compound could be designed to selectively bind to specific analytes or surfaces.

The 2-hydroxypyrimidine core can act as both a hydrogen bond donor and acceptor, facilitating recognition of complementary functionalities. The 2,5-dimethylphenyl group can engage in hydrophobic and van der Waals interactions, contributing to the binding affinity and selectivity of the probe.

Fluorescent probes are particularly valuable tools for molecular recognition studies. By attaching a fluorophore to the this compound scaffold, it is possible to create a sensor that signals a binding event through a change in its fluorescence properties. For instance, a pyrimidine-based fluorescent organic nanoparticle probe has been developed for the detection of Pseudomonas aeruginosa. rsc.org This highlights the potential of pyrimidine scaffolds in sensing applications.

The development of pyrimidine-embedded molecular frameworks through strategies like platform-driven diversification of scaffolds (pDOS) has expanded the chemical space for creating probes that can modulate even complex interactions. nih.govacs.org

Probe Design Strategy Target Analyte Type Recognition Mechanism Potential Application
Fluorescent LabelingMetal ions, small organic moleculesChelation, hydrogen bonding, π-π stackingEnvironmental monitoring, quality control
Surface ImmobilizationComplementary functional groups on a solid supportCovalent bonding, self-assemblyDevelopment of selective sensors and separation materials
Supramolecular AssemblyGuest moleculesHost-guest interactionsCreation of novel materials with responsive properties

The design and synthesis of such probes based on this compound would require further investigation to optimize their selectivity and sensitivity for specific non-biological targets.

Role in Reaction Mechanism Elucidation as a Model Compound

Substituted pyrimidines are frequently used as model compounds to elucidate the mechanisms of various organic reactions. researchgate.netnih.govnih.gov The electronic and steric properties of the substituents on the pyrimidine ring can provide valuable insights into reaction pathways, transition states, and the influence of different factors on reaction outcomes.

The compound this compound, with its distinct substitution pattern, could serve as an excellent model compound for several types of mechanistic studies. The electron-donating dimethylphenyl group at the 5-position and the hydroxyl group at the 2-position would significantly influence the electron density and reactivity of the pyrimidine ring.

For example, in multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines, the nature of the substituents on the starting pyrimidine has a profound effect on the reaction mechanism and product yield. nih.gov By using this compound as a substrate, researchers could probe the electronic and steric effects of the 2,5-dimethylphenyl group on the course of the reaction.

Furthermore, the tautomerism between the 2-hydroxy and the 2-pyrimidone forms can be studied to understand the factors that influence this equilibrium, which is crucial for predicting the reactivity of the compound in different chemical environments.

Reaction Type Mechanistic Question to be Addressed Expected Influence of the Scaffold
Electrophilic Aromatic SubstitutionRegioselectivity and reaction rateThe electron-donating dimethylphenyl group would activate the ring towards electrophilic attack, and its steric bulk would direct incoming electrophiles.
Nucleophilic Aromatic SubstitutionReactivity and leaving group abilityThe hydroxyl group (or a derivative) at the 2-position could act as a leaving group, and the overall electron density of the ring would affect the rate of substitution.
Cycloaddition ReactionsDiene/dienophile reactivity and stereoselectivityThe pyrimidine ring can participate in Diels-Alder reactions, and the substituents would influence its electronic character and the stereochemical outcome. acs.org
Cross-Coupling ReactionsCatalyst efficiency and substrate scopeThe scaffold could be used to explore the scope of various cross-coupling reactions, such as Suzuki or Stille couplings, for the synthesis of more complex pyrimidine derivatives. rsc.org

Systematic studies using this compound as a model compound would contribute to a deeper understanding of the fundamental principles of organic chemistry and aid in the rational design of new synthetic methodologies.

Q & A

Q. What are the key challenges in synthesizing 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, and how can reaction conditions be optimized?

Synthesis of pyrimidine derivatives often faces challenges such as regioselectivity, low yields due to steric hindrance from substituents (e.g., dimethylphenyl groups), and purification difficulties. Evidence from analogous compounds suggests optimizing reaction temperature, solvent polarity, and catalytic systems (e.g., palladium coupling for aryl groups) to improve efficiency . For example, thermal control (60–80°C) and polar aprotic solvents like DMF may enhance intermediate stability during cyclization steps.

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) is critical for confirming substituent positions:

  • ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad singlet ~δ 10–12 ppm).
  • ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and methyl groups (δ 20–25 ppm). Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological testing?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, requiring ≥95% purity for in vitro assays. Elemental analysis (C, H, N) should match theoretical values within ±0.4%. Melting point consistency (±2°C) also indicates purity, with deviations suggesting impurities like unreacted precursors .

Advanced Research Questions

Q. What strategies are used to study the thermodynamic stability of this compound in DNA duplex interactions?

Thermal denaturation (Tm) assays monitor duplex stability by measuring absorbance at 260 nm across a temperature gradient (20–95°C). For pyrimidine derivatives, substituent hydrophobicity (e.g., dimethylphenyl) enhances base stacking, increasing Tm by 3–5°C compared to unmodified duplexes. Comparative studies with mismatched sequences can quantify specificity .

Q. How do structural modifications (e.g., methyl groups) impact the compound’s enzyme inhibition potential?

Molecular docking simulations (AutoDock Vina) and kinetic assays (e.g., IC₅₀ determination) reveal that the 2,5-dimethylphenyl group enhances hydrophobic interactions with enzyme active sites, such as thymidylate synthase. For example, methyl-substituted analogs show 10-fold lower IC₅₀ values than non-methylated counterparts in antifolate studies .

Q. What contradictions exist in reported biological activities of similar pyrimidine derivatives, and how can they be resolved?

Discrepancies in antimicrobial potency (e.g., MIC values varying by >50% across studies) may arise from differences in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and controlling variables like inoculum size and pH can reduce variability .

Q. How can crystallographic data clarify the compound’s binding mode in protein targets?

Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions, such as hydrogen bonding between the 2-hydroxyl group and protein residues (e.g., Asp25 in HIV-1 protease). Synchrotron sources improve resolution (<1.8 Å) for detecting subtle conformational changes .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyrimidine Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CPrevents decomposition
SolventDMF or THFEnhances solubility
CatalystPd(PPh₃)₄ (5 mol%)Improves cross-coupling

Table 2: Biological Activity Benchmarks (Analogous Compounds)

Assay TypeTargetIC₅₀/MIC Range
Anticancer (MTT)HeLa cells12–18 µM
Antibacterial (MIC)S. aureus8–32 µg/mL
Enzyme InhibitionDihydrofolate reductase0.5–2.0 nM

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